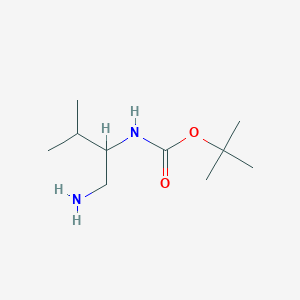

2-(Boc-amino)-3-methylbutylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTZYOHYPBQYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871235-24-4 | |

| Record name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of a Valine-Derived Intermediate

An In-Depth Technical Guide to 2-(Boc-amino)-3-methylbutylamine: A Chiral Building Block for Advanced Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 871235-24-4), a crucial chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its chemical properties, strategic applications, and detailed, field-proven experimental protocols, offering insights grounded in established chemical principles.

In the precise world of pharmaceutical synthesis, the three-dimensional arrangement of atoms is paramount to a drug's efficacy and safety.[1] Chiral building blocks, molecules with non-superimposable mirror images, are the foundational components that allow chemists to construct these intricate architectures with stereochemical precision.[2][3] this compound, structurally derived from the amino acid valine, is a prime example of such a vital intermediate.

Its structure features two key elements: a chiral center that imparts specific three-dimensionality, and a tert-butyloxycarbonyl (Boc) protecting group on one of its two amine functionalities. The Boc group is a cornerstone of modern peptide and medicinal chemistry, prized for its stability across a wide range of reaction conditions and its clean, selective removal under acidic treatment.[4][5] This dual functionality makes this compound an invaluable asset for introducing a chiral diamine synthon, enabling the synthesis of complex molecules with controlled stereochemistry, a critical factor for minimizing off-target effects and maximizing therapeutic outcomes.[6]

Physicochemical Properties and Specifications

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key specifications for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 871235-24-4 | [7][8] |

| IUPAC Name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | [9][10] |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [7] |

| Molecular Weight | 202.29 g/mol | [7] |

| Appearance | Liquid | [8] |

| Boiling Point | 292.4 ± 23.0 °C (Predicted) | [8] |

| Density | 0.961 - 1.0 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane | [8] |

| SMILES | CC(C)C(CN)NC(=O)OC(C)(C)C | [7][9] |

The Boc Protecting Group: A Tool for Selective Synthesis

The tert-butyloxycarbonyl (Boc) group is arguably one of the most important amine protecting groups in organic synthesis.[4] Its widespread use stems from a crucial balance of stability and liability. It is resistant to catalytic hydrogenation, basic conditions, and many nucleophiles, allowing for extensive chemical modifications elsewhere in a molecule.[5] However, it can be efficiently and selectively cleaved under acidic conditions.

This selective removal is the key to its utility. The most common mechanism for Boc deprotection is acid-catalyzed hydrolysis.[11] The process is initiated by the protonation of the carbamate oxygen, followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[4] This cation is typically scavenged or fragments into isobutylene gas.

Caption: Acid-catalyzed Boc deprotection mechanism.

Core Experimental Protocols: Boc Group Removal

The removal of the Boc group is a foundational step for utilizing this compound in subsequent synthetic transformations, such as peptide coupling or alkylation. The choice of method depends on the substrate's sensitivity to acid and the desired scale.

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method. TFA is a strong acid that effectively cleaves the Boc group at room temperature.[11] DCM is an excellent solvent for a wide range of organic compounds.

Rationale:

-

TFA: A strong, volatile acid that ensures rapid and complete reaction. Its volatility makes it easy to remove under reduced pressure.

-

DCM: A relatively inert solvent that provides good solubility for both the starting material and the intermediate.

-

Aqueous Bicarbonate Wash: Essential for neutralizing the excess TFA and the protonated amine product, allowing for extraction of the free amine into the organic layer.

-

Anhydrous Drying Agent: Removes residual water from the organic phase before solvent evaporation to yield a clean product.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM), typically using a 0.1 to 0.5 M concentration.

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).

-

Reaction: Stir the mixture at room temperature. The reaction is often complete in 15 to 60 minutes.[4] Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Workup: Dissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the deprotected free amine.

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane

Using HCl in an organic solvent is another standard and highly effective method.[4] A key advantage is that the product often precipitates from the reaction mixture as the hydrochloride salt, which can simplify purification.

Rationale:

-

HCl in Dioxane: A commercially available, strong acid solution that avoids the use of water.

-

Precipitation: The formation of the amine hydrochloride salt as a solid removes it from the solution, driving the reaction to completion and often yielding a product of high purity after simple filtration.

-

Ether Wash: Diethyl ether is used to wash the filtered solid, as the hydrochloride salt is typically insoluble in it, effectively removing any non-polar organic impurities.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or use it neat.

-

Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours.[4] Monitor the reaction by TLC or LC-MS.

-

Isolation: Upon completion, the product often precipitates as the hydrochloride salt. Collect the solid by filtration.

-

Purification: Wash the collected solid with a solvent like diethyl ether to remove residual starting material and impurities.

-

Drying: Dry the hydrochloride salt under vacuum. The free amine can be obtained by neutralizing a solution of the salt with a base and extracting it into an organic solvent.

Caption: Experimental workflow for HCl/Dioxane deprotection.

Application in Multi-Step Synthesis

The true value of this compound is realized when it is incorporated into a larger synthetic plan. After deprotection, the resulting chiral 1,2-diamine is a potent nucleophile, ready for the next reaction, such as amide bond formation in peptide synthesis.[12][13]

Caption: Logical flow for using the building block in synthesis.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound and its reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when working with volatile reagents like DCM and TFA or corrosive solutions like HCl in dioxane.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from sources of ignition and strong oxidizing agents.[8]

-

Handling Acids: Strong acids like TFA and HCl are corrosive and should be handled with extreme care to avoid contact with skin, eyes, and the respiratory tract.[16]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 871235-24-4) is more than just a chemical intermediate; it is a strategic tool for imparting chirality and functionality in the synthesis of complex molecules. Its well-behaved Boc-protecting group allows for robust and selective deprotection, unlocking a versatile chiral diamine for use in drug discovery and peptide synthesis. By understanding its properties and mastering the reliable protocols for its use, researchers can effectively leverage this building block to construct novel therapeutics and advance the frontiers of medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Chiral building blocks: Significance and symbolism [wisdomlib.org]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. Error-文件操作失败 [fondchemical.com]

- 8. biosynce.com [biosynce.com]

- 9. Page loading... [guidechem.com]

- 10. methylbutyl suppliers USA [americanchemicalsuppliers.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Synthesis of 2-(Boc-amino)-3-methylbutylamine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic methodologies for preparing 2-(Boc-amino)-3-methylbutylamine, a chiral building block of significant interest to researchers in medicinal chemistry and drug development. The document emphasizes not only the procedural steps but also the underlying chemical principles, strategic considerations, and practical insights essential for successful synthesis. The primary focus is on a robust and widely applicable route starting from the readily available amino acid, L-valine. This guide is intended for an audience of professional researchers, scientists, and process chemists who require a thorough understanding of this synthesis for their research and development endeavors.

Introduction: The Significance of this compound

This compound, the N-Boc protected form of L-valinamine, is a crucial chiral intermediate in the synthesis of complex organic molecules. Its structural motif, featuring a vicinal diamine with a chiral center derived from a natural amino acid, makes it a valuable component in the construction of peptidomimetics, enzyme inhibitors, and various pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the α-amino group under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, providing essential orthogonality in multi-step synthetic campaigns[1][2]. This guide delineates a reliable synthetic pathway, offering both strategic rationale and detailed experimental protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several perspectives. The most logical and cost-effective strategy, which will be the focus of this guide, leverages the chiral pool by starting with L-valine. This approach ensures the desired stereochemistry is established from the outset.

The overall transformation involves two key stages:

-

N-terminal Protection : The α-amino group of L-valine is protected with the Boc group.

-

Carboxylic Acid Reduction : The carboxyl group is converted into a primary aminomethyl group (-CH₂NH₂).

This sequence is favored due to the commercial availability of L-valine and the well-established protocols for both Boc protection and the functional group transformations required.

Caption: High-level workflow for the synthesis of the target molecule from L-Valine.

Detailed Synthetic Protocol and Mechanistic Insights

This section provides a validated, step-by-step methodology for the synthesis, grounded in established chemical principles.

Part I: N-Boc Protection of L-Valine

Principle & Rationale: The first step is the protection of the nucleophilic α-amino group of L-valine to prevent it from interfering in subsequent reduction steps. The tert-butoxycarbonyl (Boc) group is ideal for this purpose. The reaction is typically performed using di-tert-butyl dicarbonate, (Boc)₂O, which is a safer and more convenient reagent than the corresponding chloroformate.[3][4] A base is required to deprotonate the ammonium salt of the amino acid and to neutralize the acid byproduct of the reaction, driving the equilibrium towards the protected product.[2][5]

Experimental Protocol: Synthesis of Boc-L-Valine

-

Dissolution: To a 1 L round-bottom flask, add L-valine (1.0 eq.) and dissolve it in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise over 30 minutes. Ensure the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v) and staining with ninhydrin (the starting material will stain purple/blue, while the Boc-protected product will not).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 100 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using a cold 1 M aqueous citric acid or hydrochloric acid (HCl) solution. The product will precipitate as a white solid or oil.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

-

Purification & Isolation:

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-Valine, typically as a white solid or viscous oil. The product is often of sufficient purity to be used in the next step without further purification.[5]

-

| Reagent | Molar Eq. | Purpose |

| L-Valine | 1.0 | Starting Material |

| (Boc)₂O | 1.1 | Boc Protecting Agent |

| NaOH | ~2.0 | Base |

| Dioxane/Water | - | Solvent System |

| Citric Acid / HCl | As needed | Acid for Precipitation |

| Ethyl Acetate | - | Extraction Solvent |

Part II: Conversion of Boc-L-Valine to this compound

This critical transformation is most reliably achieved in a two-step sequence: formation of the primary amide (Boc-L-valinamide) followed by its reduction.

Principle & Rationale: Direct reduction of a carboxylic acid to a primary amine is challenging. A more controlled method involves first converting the acid to a primary amide. This is an amide coupling reaction. To facilitate this, the carboxylic acid must be "activated" to make it a better electrophile for attack by an ammonia equivalent. A common and effective method is using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[6] HOBt reacts with the activated acid to form an active ester, which suppresses side reactions and minimizes the risk of racemization at the chiral α-carbon.[6]

Experimental Protocol: Amide Formation

-

Setup: Dissolve Boc-L-Valine (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0 °C. Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.

-

Amination: Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or alternatively, add a solution of ammonium chloride (NH₄Cl, 1.5 eq.) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude Boc-L-Valinamide can be purified by flash column chromatography on silica gel or by recrystallization to yield a white solid.

Principle & Rationale: The final step is the reduction of the primary amide to the primary amine. Strong hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective choice. Borane (BH₃), often used as a THF complex (BH₃·THF), is another excellent option that can offer milder conditions and different work-up procedures. Unlike LiAlH₄, BH₃ typically does not reduce esters or nitro groups, offering different chemoselectivity if needed. For this specific transformation, both are effective.

Caption: Simplified mechanism of amide reduction using a strong hydride reagent.

Experimental Protocol: Amide Reduction

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve Boc-L-Valinamide (1.0 eq.) in anhydrous THF and add it dropwise via the addition funnel to the LiAlH₄ suspension. Caution: This reaction is highly exothermic, and hydrogen gas is evolved. Maintain slow addition and efficient cooling.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as determined by TLC or LC-MS.

-

Quenching (Fieser Work-up):

-

Cool the reaction mixture to 0 °C.

-

Extreme Caution: The following quench must be performed slowly and carefully behind a blast shield. Sequentially and dropwise, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.

-

-

Isolation:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The product can be purified by flash column chromatography on silica gel, often using a gradient elution with DCM/Methanol containing a small amount of triethylamine (~1%) to prevent the product from streaking on the column.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and stereochemical integrity. The spectra should show characteristic peaks for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the isopropyl group, and the diastereotopic protons of the newly formed -CH₂NH₂ group.

-

Mass Spectrometry (MS): To confirm the molecular weight. Expect to see the [M+H]⁺ ion in ESI-MS.

-

Purity Analysis: Typically performed using HPLC or LC-MS.

Safety and Handling

-

Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant and lachrymator. Handle in a well-ventilated fume hood.

-

Lithium aluminum hydride (LiAlH₄): Is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under a strictly inert atmosphere by trained personnel. The quenching procedure is extremely hazardous and must be performed with extreme care and appropriate personal protective equipment (PPE).

-

Anhydrous Solvents: THF and other ethereal solvents can form explosive peroxides upon storage. Always test for peroxides before use, especially before distillation.

Conclusion

The synthesis of this compound from L-valine is a robust and reliable process that provides access to a valuable chiral building block. The presented multi-step sequence, involving Boc protection, amide formation, and subsequent reduction, represents a field-proven approach. Success in this synthesis hinges on careful execution of the experimental protocols, particularly the handling of reactive reagents like lithium aluminum hydride, and diligent monitoring of the reaction progress. This guide provides the necessary detail and rationale to empower researchers to confidently and safely produce this important chemical intermediate for their advanced research applications.

References

A Senior Application Scientist's In-depth Technical Guide to Boc-Protected Valine-Derived Amines

Foreword

In the landscape of modern drug discovery and development, the precise construction of chiral molecules is paramount. Among the vast toolkit available to the medicinal chemist, chiral amino acids stand out as versatile and readily accessible building blocks. This guide focuses on a particularly valuable class of synthetic intermediates: Boc-protected valine-derived amines. The strategic combination of the robust tert-butyloxycarbonyl (Boc) protecting group with the inherent stereochemistry of valine provides a powerful scaffold for the synthesis of complex, high-value molecules. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and innovative synthesis.

The Strategic Imperative: Why Boc-Protected Valine?

The utility of Boc-protected valine-derived amines stems from the synergistic interplay of its three core components: the valine backbone, its inherent chirality, and the Boc protecting group.

-

The Valine Scaffold: The isopropyl side chain of valine imparts a distinct steric footprint, crucial for specific molecular recognition events at biological targets such as enzyme active sites or protein-protein interfaces. Its non-polar nature contributes to the overall lipophilicity of a molecule, a key parameter in determining pharmacokinetic properties.

-

Chiral Integrity: As a naturally occurring L-amino acid, valine provides a reliable and cost-effective source of a specific stereocenter. Maintaining this chiral integrity throughout a synthetic sequence is often critical for achieving the desired biological activity and avoiding off-target effects associated with other stereoisomers.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[1][2] It is exceptionally stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation, providing broad orthogonality with other protecting groups like Fmoc and Cbz.[3] Critically, the Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which proceeds via a stable tert-butyl cation intermediate.[1][2][4] This predictable and clean deprotection is a cornerstone of its widespread application.

These attributes make Boc-protected valine-derived amines highly sought-after intermediates in the synthesis of peptide mimetics, protease inhibitors, and other complex chiral molecules with therapeutic potential.[5][6][7][8]

Synthetic Pathways to Boc-Valine Derived Amines

The construction of Boc-protected valine-derived amines is typically achieved via two principal and reliable synthetic strategies: the reductive amination of a Boc-valine derived aldehyde (Boc-valinal) or the reduction of a pre-formed Boc-valine amide. The selection of the optimal route is a strategic decision guided by factors such as the nature of the desired amine, functional group tolerance, and scalability.

Pathway A: Reductive Amination

Reductive amination is a robust and versatile C-N bond-forming reaction that proceeds through an imine intermediate.[9] This one-pot process is highly efficient for generating a diverse library of amines.[10][11][12]

Causality Behind the Workflow: The process begins with the formation of an imine from the aldehyde (Boc-valinal) and a primary or secondary amine, a reaction that is often catalyzed by mild acid.[13] The in-situ formed imine is then immediately reduced to the target amine. The key to success is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity, which minimizes over-alkylation.[10][12][13]

Experimental Protocol: Tandem Reductive Amination/N-Boc Protection

This state-of-the-art protocol describes a one-pot synthesis of a secondary amine, followed by in-situ Boc protection of the newly formed amine.[10][11][12]

-

Reaction Setup: To a solution of the aldehyde (e.g., Boc-valinal, 1.0 equiv.) and a primary amine hydrochloride salt (1.0 equiv.) in dichloromethane (DCM), add triethylamine (Et₃N, 2.2 equiv.) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Boc Protection & Reduction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) followed by sodium triacetoxyborohydride (STAB, 2.5 equiv.).

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Logical Workflow: Reductive Amination Pathway

References

- 1. jk-sci.com [jk-sci.com]

- 2. BOC Protection and Deprotection [pt.bzchemicals.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. daneshyari.com [daneshyari.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 2-(Boc-amino)-3-methylbutylamine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral building blocks, possessing defined three-dimensional structures, are indispensable tools for medicinal chemists to construct complex and stereochemically pure active pharmaceutical ingredients (APIs). Among these, N-protected amino derivatives play a crucial role, enabling the selective modification of molecules and the construction of intricate peptide and non-peptide scaffolds. This guide provides an in-depth technical overview of 2-(Boc-amino)-3-methylbutylamine, a versatile chiral building block, with a focus on its commercial availability, synthesis, quality control, and applications for researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) protecting group is favored in organic synthesis for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This allows for orthogonal protection strategies, a cornerstone of complex multi-step syntheses.[1] The valine-derived backbone of this compound provides a specific stereochemical configuration and a lipophilic isopropyl group that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Commercial Availability: Sourcing High-Quality Starting Material

This compound, identified by the CAS number 871235-24-4 , is commercially available from a range of specialized chemical suppliers. The availability of this building block from multiple vendors provides researchers with flexibility in sourcing and the ability to compare specifications and pricing. As a key intermediate, its reliable supply is crucial for uninterrupted research and development programs.

| Supplier | Purity (Typical) | Available Quantities |

| Biotuva Life Sciences | ≥97% | 100mg, 250mg, 1g |

| BIOSYNCE | Not specified | Inquire |

| BLDpharm | Inquire | Inquire |

Note: This table is illustrative and not exhaustive. Researchers should always request a current Certificate of Analysis (CoA) from the supplier to confirm purity and other quality control parameters.

Synthesis of this compound: A Plausible Synthetic Approach

While multiple proprietary methods for the synthesis of this compound likely exist, a robust and scalable synthesis can be envisioned starting from a readily available chiral precursor, such as L-valinol. The following protocol is a representative, field-proven approach for the selective Boc-protection of a diamine, adapted for this specific molecule. The key challenge in synthesizing mono-protected diamines is preventing the formation of the di-protected byproduct.[2]

Reaction Scheme

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1 & 2: Preparation of (S)-2,3-dimethyl-1,2-diaminobutane (the diamine precursor)

A common route to the diamine precursor involves the conversion of the primary alcohol of L-valinol to a good leaving group, such as a tosylate, followed by displacement with an azide and subsequent reduction. This multi-step process establishes the required 1,2-diamine scaffold.

Step 3: Selective Mono-Boc Protection

The selective protection of one amine group in the presence of another is a critical step. The following protocol outlines a general method for the mono-Boc protection of a diamine.[3]

-

Dissolution: Dissolve (S)-2,3-dimethyl-1,2-diaminobutane (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) in the same solvent dropwise over a period of 30-60 minutes. The slow addition is crucial to minimize the formation of the di-protected byproduct.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to isolate the desired mono-Boc-protected product.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

The purity and structural integrity of this compound are critical for its successful application in synthesis. A comprehensive quality control regimen should include a combination of chromatographic and spectroscopic techniques.

Typical Certificate of Analysis (CoA) Parameters

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | ≥97.0% | High-Performance Liquid Chromatography |

| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum (MS) | Conforms to structure | Mass Spectrometry |

| Chiral Purity (ee%) | ≥98.0% | Chiral HPLC |

Spectroscopic Characterization (Representative Data)

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a primary tool for structural confirmation. Expected signals would include:

-

A singlet around 1.45 ppm corresponding to the nine protons of the Boc group.

-

Signals for the methyl groups of the valine backbone, likely appearing as doublets.

-

Multiplets for the methine and methylene protons of the backbone.

-

Broad signals for the amine and carbamate protons.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation of the carbon skeleton. Key signals would include:

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

A signal around 156 ppm for the carbonyl carbon of the carbamate.

-

Signals corresponding to the carbons of the valine backbone.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₂₂N₂O₂), the expected molecular weight is 202.30 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 203.3.

Caption: A typical quality control workflow for this compound.

Applications in Drug Discovery and Development: A Versatile Chiral Scaffold

The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and other complex chiral molecules.

HIV Protease Inhibitors

A significant application of chiral amino-alcohol and diamine derivatives is in the synthesis of HIV protease inhibitors.[4] These drugs are a critical component of highly active antiretroviral therapy (HAART). The core structures of many successful HIV protease inhibitors, such as Lopinavir and Ritonavir, feature a hydroxyethylamine or a related isostere that mimics the transition state of peptide bond cleavage by the viral protease. The synthesis of these complex molecules often relies on chiral building blocks like this compound to introduce specific stereocenters and side chains that are crucial for binding to the active site of the protease.[5][6] The valine-like side chain of this particular building block can occupy the hydrophobic pockets of the enzyme, contributing to the potency and selectivity of the inhibitor.

Caption: Role of the building block in synthesizing HIV protease inhibitors.

Peptide and Peptidomimetic Synthesis

The Boc-protected amine allows for the straightforward incorporation of this valine-derived diamine unit into peptide chains using standard peptide coupling methodologies.[7] This enables the synthesis of peptidomimetics with modified backbones, which can lead to improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.

Asymmetric Synthesis

As a chiral building block, this compound can be used as a starting material in asymmetric synthesis to introduce a stereocenter with a defined configuration.[] This is fundamental in the development of a wide range of chiral drugs where the biological activity resides in a single enantiomer.

Conclusion: A Key Enabler for Complex Molecule Synthesis

This compound stands as a testament to the importance of well-defined, commercially available chiral building blocks in modern pharmaceutical research. Its combination of a stereochemically defined backbone, a versatile Boc-protecting group, and a lipophilic side chain makes it a valuable tool for medicinal chemists. From the synthesis of life-saving antiretroviral drugs to the construction of novel peptidomimetics, this compound provides a reliable and strategic starting point for the creation of complex and biologically active molecules. As drug discovery continues to push the boundaries of chemical space, the demand for such high-quality, functionalized building blocks will undoubtedly continue to grow.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Starting Materials for Peptidomimetic Synthesis

An in-depth technical guide or whitepaper on the core.

I. Introduction to Peptidomimetics: A Paradigm Shift in Drug Discovery

Peptides are the language of biological communication, mediating a vast array of physiological processes through precise molecular interactions. However, their therapeutic potential is often hampered by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation and poor bioavailability.[1][] Peptidomimetics represent a strategic evolution in medicinal chemistry, designed to emulate the structure and function of natural peptides while overcoming their limitations.[1][3] These molecules are crafted to present the essential pharmacophoric elements of a parent peptide in a non-peptidic or modified-peptide framework, thereby enhancing stability, improving oral availability, and refining receptor selectivity.[3][4]

The success of any peptidomimetic design is fundamentally rooted in the selection of its starting materials. This choice dictates not only the synthetic route but also the final three-dimensional architecture, conformational flexibility, and ultimately, the biological activity of the molecule. This guide provides a comprehensive exploration of the core starting materials and foundational scaffolds that serve as the genesis for modern peptidomimetic synthesis, offering researchers and drug development professionals a detailed roadmap from conceptual design to practical implementation.

II. Foundational Building Blocks: The New Alphabet of Peptide Chemistry

The journey of peptidomimetic synthesis begins with building blocks that introduce specific, desirable characteristics at the monomer level. These modified amino acids are the primary tools for altering the peptide backbone, constraining conformation, and introducing novel functionalities.

A. Non-Canonical Amino Acids: Beyond the Core Twenty

The incorporation of amino acids not found in the canonical genetic code is a cornerstone of peptidomimetic design. These building blocks are instrumental in creating peptides with enhanced properties.[5][6]

-

β-Amino Acids: Characterized by having the amino group attached to the β-carbon, these homologues of α-amino acids create a more flexible peptide backbone.[1][4] This structural perturbation can induce unique secondary structures, such as helices and turns, that are distinct from those formed by α-peptides, and critically, it confers resistance to cleavage by common proteases.[7]

-

α,α-Dialkyl Glycines: The substitution of both α-hydrogens with alkyl groups, as seen in α-aminoisobutyric acid (Aib), introduces significant steric hindrance that severely restricts the available conformational space of the peptide backbone.[5][6] This pre-organization can stabilize helical or turn conformations, a valuable strategy for locking a peptidomimetic into its bioactive shape.

-

Conformationally Restricted Amino Acids: To reduce the entropic penalty of binding, chemists often employ amino acids with built-in cyclic constraints.[1] Proline analogues and bicyclic amino acid derivatives serve as potent scaffolds that mimic specific secondary structure elements, particularly β-turns.[1][8] Their rigid structures provide an excellent foundation for presenting side chains in a precise, predictable orientation for receptor interaction.[8]

B. Aza-Amino Acids: The Nitrogen Backbone

Aza-peptides are a unique class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[9] This creates a semicarbazide linkage that is isosteric to the native amide bond but fundamentally alters the electronic and conformational properties of the backbone.[10][11] The lone pair repulsion between the adjacent nitrogen atoms restricts backbone dihedral angles, often stabilizing β-turn and polyproline type II helical structures.[11]

The primary starting materials for aza-peptide synthesis are hydrazine derivatives . The synthesis involves the activation of a protected hydrazine, which then reacts with an amine to form the aza-peptide bond.[9][10][12] Modern solid-phase methods have been developed to streamline this process, making this powerful modification more accessible.[11]

C. Peptoid Monomers (N-Substituted Glycines): Designing for Diversity

Peptoids, or oligomers of N-substituted glycines, represent a radical departure from the traditional peptide structure. The side chain is shifted from the α-carbon to the backbone nitrogen atom.[13][14] This simple isomeric change has profound consequences:

-

Proteolytic Resistance: The absence of a backbone N-H bond and the altered side-chain position render peptoids highly resistant to proteolysis.[14]

-

Conformational Flexibility: Lacking the hydrogen bond donors that drive secondary structure formation in peptides, peptoids are generally more flexible, though specific secondary structures like helices can be induced through the careful selection of bulky, chiral side chains.[13]

-

Chemical Diversity: The synthesis of peptoids is remarkably versatile, allowing for the incorporation of a vast array of side chains.

The dominant synthetic strategy is the "submonomer" method , developed by Zuckermann.[13][14] This solid-phase approach uses two readily available starting materials per cycle: bromoacetic acid and a diverse library of primary amines . This two-step monomer addition circumvents the need to synthesize individual protected N-substituted glycine monomers, enabling the rapid, automated synthesis of large peptoid libraries.[14]

III. Scaffolds for Secondary Structure Mimicry

Many critical protein-protein interactions are mediated by well-defined secondary structures like β-turns and α-helices. Peptidomimetic scaffolds are designed to replicate the spatial arrangement of key side chains from these motifs on a stable, non-peptidic framework.

A. β-Turn Mimetics: Engineering the Fold

β-turns are crucial for the folding of proteins and mediate molecular recognition events.[1][15] Scaffolds that induce or mimic a β-turn conformation are therefore of significant interest in drug design. A variety of starting materials can be used to construct these mimetics:

-

Lactam-Bridged Dipeptides: Intramolecular cyclization of a dipeptide precursor, often containing glutamic acid or lysine, can form a lactam bridge that constrains the backbone into a stable turn geometry.[16]

-

Benzodiazepines and Related Heterocycles: These privileged heterocyclic scaffolds can be synthesized on solid phase and serve as rigid templates to present amino acid side chains in a turn-like conformation.[15]

-

Carbohydrate Scaffolds: Sugars provide a stereochemically rich and rigid framework. Functionalizing a sugar ring, like glucose, with amino acid side chains is a proven strategy for creating potent β-turn mimetics.[7]

Diagram: Logical Flow of β-Turn Mimetic Synthesis

Caption: Synthetic approaches to β-turn mimetics from diverse starting materials.

B. α-Helix Mimetics: Targeting Protein Interfaces

The α-helix is the most common secondary structure element involved in protein-protein interactions (PPIs).[15] Mimicking an α-helix involves creating a scaffold that can project side chains in the characteristic i, i+3/4, and i+7 spatial arrangement. Starting materials for these mimetics are designed to provide a rigid, multi-functionalizable core, such as terphenyls or piperazine-triazine derivatives, which serve as a non-peptidic backbone.[15]

C. Macrocyclic Scaffolds: The Power of the Ring

Macrocyclization is a powerful strategy for constraining a peptide's conformation, increasing receptor affinity, enhancing metabolic stability, and improving membrane permeability.[17][18][19][20] The synthesis of macrocyclic peptidomimetics begins with a linear peptide precursor synthesized on a solid support, which is engineered with specific reactive functionalities at its termini or on its side chains. The choice of these reactive groups dictates the cyclization chemistry:[19][20]

-

Azide and Alkyne Groups: For copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).

-

Terminal Alkenes: For Grubbs catalyst-mediated ring-closing metathesis (RCM).

-

Amine and Carboxylic Acid: For traditional head-to-tail lactamization.

Diversity-oriented synthesis (DOS) strategies often employ these methods to generate large libraries of macrocyclic peptidomimetics from simple amino acid starting materials.[17][21]

IV. The Synthetic Environment: Solid Supports and Protecting Groups

The synthesis of nearly all peptidomimetics relies on the principles of solid-phase synthesis (SPPS), which requires a careful selection of the solid support (resin) and a robust, orthogonal protecting group strategy.

A. Solid-Phase Synthesis (SPPS) Resins

The resin is the insoluble polymer support to which the first building block is anchored. The choice of resin is critical as it determines the nature of the C-terminal functional group (acid or amide) and the conditions required for final cleavage.[22][23]

| Resin Type | Linker Type | C-Terminus | Cleavage Condition | Primary Use |

| Merrifield | Benzyl Ester | Carboxylic Acid | Strong Acid (e.g., HF) | Boc-SPPS |

| Wang | p-Alkoxybenzyl Ester | Carboxylic Acid | Moderate Acid (e.g., TFA) | Fmoc-SPPS |

| Rink Amide | Fmoc-protected Amide | Amide | Moderate Acid (e.g., TFA) | Fmoc-SPPS for peptide amides |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Fmoc-SPPS, protects acid-sensitive side chains |

Table 1: Comparison of common resins for solid-phase synthesis.[22][23]

B. Protecting Group Strategy: The Key to Selectivity

To prevent unwanted side reactions and ensure the correct sequence assembly, the reactive functional groups on the amino acid building blocks must be temporarily masked with protecting groups (PGs).[24][25] An effective strategy relies on orthogonality , where different classes of PGs can be removed under specific conditions without affecting others.[26][]

The two dominant strategies are based on the protection of the α-amino group:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The Fmoc group is base-labile (removed by piperidine) while the side-chain PGs are acid-labile (removed by trifluoroacetic acid, TFA). This is the most common strategy in modern SPPS due to its milder conditions.[23][26][]

-

Boc (tert-butyloxycarbonyl) Strategy: The Boc group is acid-labile (removed by TFA), while side-chain PGs are removed by a stronger acid (like HF).[23][26]

The selection of appropriate side-chain protecting groups is equally critical. For example, the hydroxyl group of serine can be protected with a tert-butyl (tBu) group in Fmoc-SPPS, which is cleaved simultaneously with the peptide from the resin using TFA.[24][25]

Diagram: Orthogonal Protecting Group Scheme in Fmoc-SPPS

Caption: Orthogonality in Fmoc-SPPS: Base removes the N-terminal Fmoc group for chain elongation, while acid performs the final cleavage and side-chain deprotection.

V. Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptoid Dimer using the Submonomer Method

This protocol describes the manual synthesis of a simple peptoid dimer on Rink Amide resin.

-

Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

-

Acylation (Step 1): In a separate vial, dissolve bromoacetic acid (5 eq) and N,N'-diisopropylcarbodiimide (DIC) (5 eq) in DMF. Add this solution to the resin and agitate for 30 minutes. Wash the resin with DMF (3x).

-

Displacement (Step 2): Add a solution of the first primary amine (e.g., benzylamine, 10 eq) in DMF to the resin and agitate for 2 hours to install the first N-substituted glycine monomer. Wash the resin with DMF (3x) and DCM (3x).

-

Second Monomer Cycle: Repeat steps 3 and 4 with bromoacetic acid and a second primary amine (e.g., isobutylamine) to assemble the dimer.

-

Cleavage and Deprotection: Wash the final resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours.

-

Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptoid by adding cold diethyl ether. Centrifuge, decant the ether, and dry the product.

Protocol 2: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin

This protocol outlines the gentle attachment of the first Fmoc-protected amino acid to the highly acid-sensitive 2-CTC resin.[22][23]

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30-40 minutes in a sealed vessel under an inert atmosphere (e.g., nitrogen).[22]

-

Amino Acid Preparation: In a separate flask, dissolve the first Fmoc-protected amino acid (1.0 to 1.5 eq) in anhydrous DCM.

-

Coupling: Add the amino acid solution to the swollen resin. Then, add N,N-diisopropylethylamine (DIPEA) (2.0 to 3.0 eq) dropwise. Agitate the mixture for 1-2 hours at room temperature.

-

Capping: To quench any remaining reactive chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (in a ratio of 80:15:5) and agitate for 30 minutes.[23]

-

Washing and Drying: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum. The resin is now loaded and ready for N-terminal Fmoc deprotection and chain elongation.

VI. Conclusion

The field of peptidomimetic synthesis is a testament to the ingenuity of medicinal chemistry. By moving beyond the confines of natural peptide structures, researchers can systematically address the pharmacokinetic challenges that have historically limited this therapeutic class. The selection of starting materials—from modified amino acids and peptoid monomers to complex heterocyclic and macrocyclic scaffolds—is the critical first step in this process. A thorough understanding of the interplay between these foundational building blocks, the solid-phase synthetic environment, and orthogonal protection strategies empowers scientists to rationally design and construct novel molecules with precisely tailored properties. As new synthetic methodologies and novel building blocks continue to emerge, the potential for peptidomimetics to yield next-generation therapeutics for a wide range of diseases will only continue to expand.

VII. References

-

Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2753. --INVALID-LINK--

-

Cerminara, I., et al. (2013). Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. Molecules, 18(9), 10537-10551. --INVALID-LINK--

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296. --INVALID-LINK--

-

Isidro-Llobet, A., et al. (2009). Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences, 106(16), 6491-6495. --INVALID-LINK--

-

Vigneron, P., et al. (2021). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2339, 3-23. --INVALID-LINK--

-

Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship, University of California. --INVALID-LINK--

-

Dömling, A., et al. (2012). Two-Step Synthesis of Complex Artificial Macrocyclic Compounds. PloS one, 7(12), e51362. --INVALID-LINK--

-

BOC Sciences. Peptidomimetic Compound Library. BOC Sciences. --INVALID-LINK--

-

Cerminara, I., et al. (2013). Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. MDPI. --INVALID-LINK--

-

Scott, W. L., et al. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(23), 7367-7375. --INVALID-LINK--

-

Creative Peptides. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides. --INVALID-LINK--

-

de la Torre, B. G., & Albericio, F. (2020). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules, 25(17), 3929. --INVALID-LINK--

-

Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry–An Asian Journal, 16(17), 2392-2405. --INVALID-LINK--

-

Teixeira, J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International journal of molecular sciences, 24(12), 10074. --INVALID-LINK--

-

Biosynth. Protecting Groups in Peptide Synthesis. Biosynth. --INVALID-LINK--

-

Jussupow, A., et al. (2021). Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond. Chemical Society Reviews, 50(19), 10833-10852. --INVALID-LINK--

-

Bio-Synthesis Inc. (2016). Labeling and Protecting Groups used in Peptide Synthesis. Bio-Synthesis Inc.--INVALID-LINK--

-

Lenci, E., & Trabocchi, A. (2020). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in molecular biology (Clifton, N.J.), 2109, 1-21. --INVALID-LINK--

-

Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals. --INVALID-LINK--

-

Scott, W. L. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. --INVALID-LINK--

-

BOC Sciences. Protected Peptides: Essential Building Blocks for Research. BOC Sciences. --INVALID-LINK--

-

Burgess, K. (2010). Universal Peptidomimetics. Journal of medicinal chemistry, 53(24), 8565-8575. --INVALID-LINK--

-

Gilon, C., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in chemistry, 8, 411. --INVALID-LINK--

-

Moroder, L., & Goodman, M. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of combinatorial chemistry, 2(5), 491-512. --INVALID-LINK--

-

Teixeira, J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. --INVALID-LINK--

-

Lubell, W. D., et al. (2022). Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. Nature Communications, 13(1), 7268. --INVALID-LINK--

-

Gibson, C., et al. (2002). Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics. The Journal of Organic Chemistry, 67(26), 9354-9359. --INVALID-LINK--

-

Kahn, M., et al. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of molecular recognition: JMR, 1(1), 75-79. --INVALID-LINK--

-

Zuckermann, R. N. (2016). Design, Synthesis, Assembly, and Engineering of Peptoid Nanosheets. Accounts of chemical research, 49(1), 111-120. --INVALID-LINK--

-

Loog, O., et al. (2022). Aza-peptides: expectations and reality. Proceedings of the Estonian Academy of Sciences, 71(3), 225-235. --INVALID-LINK--

-

Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2753. --INVALID-LINK--

-

Proulx, C., & Lubell, W. D. (2019). Solid phase submonomer azapeptide synthesis. Methods in enzymology, 621, 1-27. --INVALID-LINK--

-

BenchChem. (2025). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis. BenchChem. --INVALID-LINK--

-

Gilon, C., et al. (2020). Fmoc protected peptoid building blocks synthesized and used in this study. ResearchGate. --INVALID-LINK--

-

Conibear, A. C., & Lokey, R. S. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Communications, 57(76), 9501-9513. --INVALID-LINK--

-

Lubell, W. D., et al. (2025). Fully Automated Solid Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv. --INVALID-LINK--

-

Procter, D. J., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6512-6516. --INVALID-LINK--

-

Isidro-Llobet, A., et al. (2009). Diversity-oriented synthesis of macrocyclic peptidomimetics. Semantic Scholar. --INVALID-LINK--

-

O'Donoghue, A. C., et al. (2023). Sustainable electrochemical synthesis of a new isoxazoline scaffold as turn inducer to build parallel β-hairpins. Organic & Biomolecular Chemistry, 21(38), 7731-7736. --INVALID-LINK--

-

Crecente García, S. (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD Thesis, University of Glasgow. --INVALID-LINK--

-

G. A. Garcia-López, et al. (2013). DESIGNING PEPTIDOMIMETICS. UPCommons. --INVALID-LINK--

-

Del Rio, A., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. --INVALID-LINK--

-

Golebowski, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship. --INVALID-LINK--

-

Merck. Building Blocks for Solid Phase Peptide Synthesis. MilliporeSigma. --INVALID-LINK--

-

Conibear, A. C., & Lokey, R. S. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. --INVALID-LINK--

-

Bio, M., et al. (2025). Industry Perspective on the Selection of Regulatory Starting Materials for Synthetic Peptides. ACS Publications. --INVALID-LINK--

References

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis † - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. lifechemicals.com [lifechemicals.com]

- 9. kirj.ee [kirj.ee]

- 10. Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04237H [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pnas.org [pnas.org]

- 18. Two-Step Synthesis of Complex Artificial Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Diversity-oriented synthesis of macrocyclic peptidomimetics | Semantic Scholar [semanticscholar.org]

- 22. jacsdirectory.com [jacsdirectory.com]

- 23. benchchem.com [benchchem.com]

- 24. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 26. biosynth.com [biosynth.com]

Methodological & Application

Coupling reaction of 2-(Boc-amino)-3-methylbutylamine with amino acids

Application Note & Protocols

Topic: Strategies for the Efficient Amide Coupling of 2-(Boc-amino)-3-methylbutylamine with N-Protected Amino Acids

Audience: Researchers, scientists, and drug development professionals

Introduction: Navigating Steric Hindrance in Peptidomimetic Synthesis

The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These compounds often offer improved metabolic stability, oral bioavailability, and receptor affinity compared to their natural counterparts. A key building block in this field is this compound, a chiral diamine derived from L-valine. Its structure provides a valuable scaffold for introducing peptide-like side chains while altering the backbone.

However, the coupling of this diamine to an amino acid presents a significant synthetic challenge: steric hindrance. The bulky isopropyl group adjacent to the primary amine can significantly slow down the rate of amide bond formation, leading to incomplete reactions, low yields, and the formation of side products.

This application note serves as an in-depth technical guide for overcoming this challenge. We will dissect the mechanistic principles of amide bond formation, compare the efficacy of various modern coupling reagents, and provide detailed, validated protocols for achieving high-yield synthesis. The focus is on providing not just a procedure, but a clear rationale for every experimental choice, empowering researchers to adapt and troubleshoot their syntheses effectively.

The Core Challenge: Activating the Carboxyl Group for Amide Formation

The direct reaction between a carboxylic acid and an amine is generally unfavorable under standard conditions, as the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt.[1] Peptide coupling reagents are designed to circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[2][3]

The overall process can be visualized as a two-step sequence: activation followed by coupling.

Caption: General workflow for amide bond formation using a coupling reagent.

The efficiency of this process, especially with a sterically hindered amine like this compound, depends almost entirely on the reactivity of the "Activated Intermediate." This necessitates the use of highly potent coupling reagents capable of generating intermediates that react swiftly before side reactions can occur.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

While dozens of coupling reagents exist, they can be broadly categorized into two main classes for this application: carbodiimides and onium salts.[4] The choice of reagent is the single most critical parameter for success.

Carbodiimide Reagents (e.g., DCC, DIC, EDC)

Carbodiimides were among the first reagents used for peptide synthesis and remain in use due to their low cost.[4][5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then either react with the amine to form the desired amide or undergo side reactions, such as rearranging to an unreactive N-acylurea, which reduces yield.[5]

To mitigate side reactions and improve efficiency, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl cyanohydroxyiminoacetate (OxymaPure).[5][6] These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester.

-

N,N'-Dicyclohexylcarbodiimide (DCC): Effective but produces a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, complicating purification.[4]

-

N,N'-Diisopropylcarbodiimide (DIC): A liquid reagent that generates a soluble diisopropylurea (DIU) byproduct, making it a preferred choice over DCC for both solid-phase and solution-phase synthesis.[5][7]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide whose urea byproduct is also water-soluble, simplifying workup via aqueous extraction.[2][5]

Verdict: While the DIC/OxymaPure combination is powerful, the reaction rates may still be insufficient to overcome the severe steric hindrance of the target amine, risking incomplete coupling.

Onium Salt Reagents (Uronium/Aminium & Phosphonium)

Onium salt-based reagents are generally more reactive and efficient than carbodiimides, making them the preferred choice for difficult or "hindered" couplings.[3] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) stands out as a superior reagent for this specific application.[8][9]

The power of HATU lies in its leaving group, 1-hydroxy-7-azabenzotriazole (HOAt). The mechanism involves:

-

Deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA).

-

The resulting carboxylate attacks HATU to form an unstable isouronium salt.[10]

-

The displaced HOAt anion rapidly attacks this intermediate to form a highly reactive OAt-active ester .[10]

-

The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state of the amine attack and accelerating the coupling reaction.[10]

This pathway is extremely fast and efficient, minimizing the risk of racemization at the amino acid's alpha-carbon and effectively driving the reaction to completion even with hindered substrates.[9][11]

Caption: Comparison of activation pathways for DIC/Oxyma and HATU reagents.

Comparative Summary

| Feature | DIC / OxymaPure | HATU / DIPEA |

| Reactivity | High | Extremely High[9] |

| Suitability for Hindered Coupling | Good | Excellent[8][11] |

| Racemization Risk | Low | Very Low[9] |

| Key Intermediate | Oxyma-Active Ester | OAt-Active Ester[10] |

| Byproducts | Diisopropylurea (soluble) | Tetramethylurea (soluble) |

| Potential Side Reactions | N-acylurea formation (minimized by Oxyma) | Guanidinylation of amine (if HATU in large excess)[8][12] |

| Cost | Moderate | High |

Detailed Experimental Protocols

The following protocols are designed for a standard solution-phase coupling reaction. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous grade.

Protocol 1: HATU-Mediated Coupling (Recommended Method)

This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) with this compound.

Materials and Reagents

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

| N-Protected Amino Acid | Varies | 1.0 mmol | 1.0 |

| This compound | 202.31 | 223 mg | 1.1 |

| HATU | 380.23 | 418 mg | 1.1 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 348 µL | 2.0 |

| Anhydrous DMF | - | ~10 mL | - |

Workflow Diagram

Caption: Step-by-step workflow for the HATU-mediated coupling protocol.

Step-by-Step Procedure

-

Reagent Preparation:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 5 mL).

-

In a separate vial, dissolve the this compound (1.1 eq) in anhydrous DMF (approx. 2 mL). A slight excess of the amine component helps drive the reaction to completion.

-

-

Carboxylic Acid Activation:

-

To the flask containing the amino acid and HATU, add DIPEA (2.0 eq) dropwise while stirring.[8] The solution may turn yellow, which is characteristic of the formation of the OAt-active ester.

-

Allow the activation mixture to stir at room temperature for 5-10 minutes. This pre-activation step is crucial for ensuring the carboxylic acid is fully converted to the active ester before the amine is introduced.

-

-

Coupling Reaction:

-

Add the solution of this compound to the activated mixture dropwise.

-

Rinse the vial with a small amount of DMF (~1 mL) and add it to the reaction flask to ensure a complete transfer.

-

Allow the reaction to stir at room temperature for 2-4 hours. The reaction time may be extended for particularly challenging amino acids.

-

-

Reaction Monitoring:

-

Monitor the consumption of the starting amino acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 10-30% Methanol in Dichloromethane (DCM) or 30-50% Ethyl Acetate in Hexanes, depending on the polarity of the product.

-

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing Ethyl Acetate (EtOAc, ~50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~50 mL).

-

Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 50 mL) to remove unreacted amino acid and HOAt, followed by saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water and DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the product's polarity but typically starts with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increases in polarity.

-

Protocol 2: DIC/OxymaPure Mediated Coupling (Alternative Method)

This method can be attempted as a more cost-effective alternative, though lower yields or longer reaction times may be observed.

Materials and Reagents

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

| N-Protected Amino Acid | Varies | 1.0 mmol | 1.0 |

| This compound | 202.31 | 223 mg | 1.1 |

| DIC | 126.20 | 171 µL | 1.1 |

| OxymaPure | 142.11 | 156 mg | 1.1 |

| Anhydrous DMF or DCM | - | ~10 mL | - |

Step-by-Step Procedure

-

Setup: In a dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq), OxymaPure (1.1 eq), and this compound (1.1 eq) in anhydrous DMF or DCM (~10 mL).

-

Initiation: Cool the flask to 0 °C in an ice bath.

-

Coupling: Add DIC (1.1 eq) dropwise to the cooled, stirring solution.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction is typically much slower than with HATU.

-

Monitoring, Work-up, and Purification: Follow steps 4, 5, and 6 as described in Protocol 1. The work-up will also remove the soluble diisopropylurea byproduct.

Reaction Monitoring and Product Characterization

Trustworthy protocols require robust validation. Proper monitoring and characterization are essential to confirm the reaction's success and the product's identity and purity.[13]

Monitoring Techniques

-